REACTION_SMILES
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[CH3:1][O:2][c:3]1[cH:4][c:5]([OH:12])[cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11].[Cl:19][CH2:20][CH2:21][S:22][CH3:23].[K+:13].[K+:14].[O-:15][C:16]([O-:17])=[O:18].[O:24]=[CH:25][N:26]([CH3:27])[CH3:28].[OH2:29]>>[CH3:1][O:2][c:3]1[cH:4][c:5]([O:12][CH2:20][CH2:21][S:22][CH3:23])[cH:6][cH:7][c:8]1[N+:9](=[O:10])[O-:11]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1cc(O)ccc1[N+](=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSCCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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COc1cc(OCCSC)ccc1[N+](=O)[O-]
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |